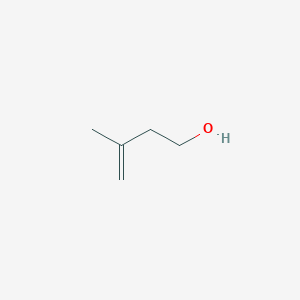

3-Methyl-3-buten-1-OL

Katalognummer B123568

:

763-32-6

Molekulargewicht: 86.13 g/mol

InChI-Schlüssel: CPJRRXSHAYUTGL-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04028424

Procedure details

In a stainless steel autoclave having an inner volume of 300 ml, 9.0 g of paraformaldehyde of 95% purity, 0.22 g of sodium hydrogenphosphate as catalyst, and 60 ml of t-butanol were placed and the autoclave was closed. While cooling the autoclave with a dry ice and methanol mixture, the air in the autoclave was replaced by nitrogen and then 150 ml of isobutene was added thereto. Then the autoclave was brought to room temperature and no leak was found. Then the mixture was reacted with stirring at 200° C. for 4 hours. After the reaction, the autoclave was cooled and the contents were taken off. The reaction product was pale yellow and no substance having high boiling point was found. The reaction product was analyzed quantitatively by gas chromatography. Conversion of paraformaldehyde was determined by the sodium sulfite method. Conversion of paraformaldehyde was 98.9 mole%, and there were obtained 85.0 mole% of 3-methyl-3-butene-1-ol and 5.9 mole% of 3-methyl-2-butene-1-ol based on the paraform-aldehyde reacted. Total selectivities for the unsaturated alcohols were 90.9 mole% and no 4,4-dimethylmetadioxane was produced.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium hydrogenphosphate

Quantity

0.22 g

Type

catalyst

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:3])=O.[CH2:4]=[C:5]([CH3:7])[CH3:6].[CH2:8]=[O:9].S([O-])([O-])=O.[Na+].[Na+]>C=O.P([O-])([O-])(O)=O.[Na+].[Na+].CO.C(O)(C)(C)C>[CH3:6][C:5](=[CH2:4])[CH2:7][CH2:1][OH:3].[CH3:6][C:5]([CH3:7])=[CH:4][CH2:8][OH:9] |f:3.4.5,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Two

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=C(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Eight

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

catalyst

|

|

Smiles

|

C=O

|

Step Nine

|

Name

|

sodium hydrogenphosphate

|

|

Quantity

|

0.22 g

|

|

Type

|

catalyst

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 200° C. for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the autoclave was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then the mixture was reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the autoclave was cooled

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCO)=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=CCO)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04028424

Procedure details

In a stainless steel autoclave having an inner volume of 300 ml, 9.0 g of paraformaldehyde of 95% purity, 0.22 g of sodium hydrogenphosphate as catalyst, and 60 ml of t-butanol were placed and the autoclave was closed. While cooling the autoclave with a dry ice and methanol mixture, the air in the autoclave was replaced by nitrogen and then 150 ml of isobutene was added thereto. Then the autoclave was brought to room temperature and no leak was found. Then the mixture was reacted with stirring at 200° C. for 4 hours. After the reaction, the autoclave was cooled and the contents were taken off. The reaction product was pale yellow and no substance having high boiling point was found. The reaction product was analyzed quantitatively by gas chromatography. Conversion of paraformaldehyde was determined by the sodium sulfite method. Conversion of paraformaldehyde was 98.9 mole%, and there were obtained 85.0 mole% of 3-methyl-3-butene-1-ol and 5.9 mole% of 3-methyl-2-butene-1-ol based on the paraform-aldehyde reacted. Total selectivities for the unsaturated alcohols were 90.9 mole% and no 4,4-dimethylmetadioxane was produced.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

sodium hydrogenphosphate

Quantity

0.22 g

Type

catalyst

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:3])=O.[CH2:4]=[C:5]([CH3:7])[CH3:6].[CH2:8]=[O:9].S([O-])([O-])=O.[Na+].[Na+]>C=O.P([O-])([O-])(O)=O.[Na+].[Na+].CO.C(O)(C)(C)C>[CH3:6][C:5](=[CH2:4])[CH2:7][CH2:1][OH:3].[CH3:6][C:5]([CH3:7])=[CH:4][CH2:8][OH:9] |f:3.4.5,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Two

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

Step Four

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C=C(C)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Eight

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

catalyst

|

|

Smiles

|

C=O

|

Step Nine

|

Name

|

sodium hydrogenphosphate

|

|

Quantity

|

0.22 g

|

|

Type

|

catalyst

|

|

Smiles

|

P(=O)(O)([O-])[O-].[Na+].[Na+]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at 200° C. for 4 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the autoclave was closed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was brought to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Then the mixture was reacted

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the autoclave was cooled

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCO)=C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=CCO)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |